4'-Iodo-2-phenylacetophenone

説明

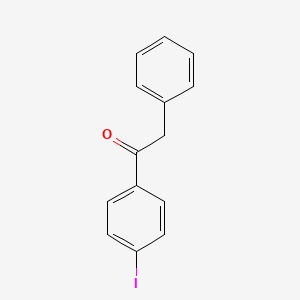

4’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the para position and a phenylacetyl group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 4’-Iodo-2-phenylacetophenone can be synthesized through various methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like acetic acid or dimethyl sulfoxide (DMSO). The reaction mechanism involves the formation of an iodonium ion intermediate, which subsequently reacts with the acetophenone derivative to yield the desired product .

Industrial Production Methods: Industrial production of 4’-Iodo-2-phenylacetophenone may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions: 4’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Substitution: Sodium azide in DMF at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Major Products:

Substitution: Formation of azides, nitriles, or organometallic derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of secondary alcohols.

科学的研究の応用

Organic Synthesis

One of the primary applications of 4'-Iodo-2-phenylacetophenone is as a reagent in organic synthesis. It is utilized in:

- Formation of Complex Molecules: The compound can participate in substitution reactions to form substituted phenylacetophenones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Oxidation Reactions: It can be oxidized to yield phenylglyoxal or benzoic acid derivatives, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit significant antibacterial properties, suggesting that 4'-iodo derivatives may also possess similar activities .

- Anticancer Properties: Research indicates that iodo-substituted acetophenones can inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.

Biological Studies

The compound is also explored for its biological activities:

- Mechanistic Studies: The reactivity of this compound allows for the investigation of mechanisms underlying various biological processes. For instance, its ability to undergo nucleophilic addition makes it a useful tool in studying enzyme interactions and metabolic pathways .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

-

Synthesis of Novel Antibacterial Agents:

- Researchers synthesized a series of iodo-substituted phenylacetophenones and evaluated their antibacterial efficacy against various pathogens. The results demonstrated enhanced activity compared to non-substituted analogs, indicating the importance of iodine substitution in biological activity.

-

Development of Anticancer Compounds:

- A study focused on modifying this compound to create derivatives with improved anticancer properties. The modifications led to compounds that exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further clinical development.

- Chemical Reaction Mechanisms:

作用機序

The mechanism of action of 4’-Iodo-2-phenylacetophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The iodine atom’s presence enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules .

類似化合物との比較

4-Iodoacetophenone: Similar structure but lacks the phenylacetyl group.

2-Iodoacetophenone: Iodine atom is positioned at the ortho position relative to the carbonyl group.

4’-Bromo-2-phenylacetophenone: Bromine atom replaces iodine.

Uniqueness: 4’-Iodo-2-phenylacetophenone is unique due to the combined presence of the iodine atom and the phenylacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

生物活性

4'-Iodo-2-phenylacetophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through the iodination of 2-phenylacetophenone. A common method involves using iodine and an oxidizing agent under mild conditions, typically in solvents like acetic acid or dimethyl sulfoxide (DMSO). The reaction mechanism includes the formation of an iodonium ion intermediate, which reacts with the acetophenone derivative to yield the desired product.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells, making it a candidate for further drug development . The mechanism of action appears to involve the inhibition of specific enzymes and interference with cellular signaling pathways, possibly due to the compound's ability to form covalent bonds with nucleophilic sites in proteins.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Enzyme inhibition | |

| MCF-7 | 10 | Apoptosis induction | |

| A549 | 12 | Cell cycle arrest |

Cytotoxicity in Mammalian Cells

The cytotoxicity of this compound has been evaluated using various mammalian cell lines. In vitro assays have demonstrated that this compound can cause significant cell death at relatively low concentrations. The cytotoxic effects are often assessed through assays that measure cell viability, membrane integrity, and apoptosis markers .

Table 2: Cytotoxicity Assays Summary

| Assay Type | Description | Result |

|---|---|---|

| LDH Release | Measures membrane integrity | Significant increase observed |

| Annexin V Staining | Detects early apoptosis | Positive in treated cells |

| MTT Assay | Evaluates cell viability | Reduced viability at 10 µM |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the iodine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to the inhibition of key enzymes involved in cancer progression and survival pathways .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Breast Cancer (MCF-7 Cells) : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Mechanistic studies indicated that apoptosis was induced through both intrinsic and extrinsic pathways .

- Lung Cancer (A549 Cells) : Another study reported similar findings, where exposure resulted in significant cytotoxicity and cell cycle arrest at the G0/G1 phase, suggesting a potential role in halting tumor growth .

特性

IUPAC Name |

1-(4-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAJVHUNMQCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642283 | |

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55794-28-0 | |

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。